3,4'-Dimethylbenzophenone Demonstrates Complete Solid-State Photostability While 4,4'-Isomer Undergoes Dimerization Under UV Irradiation
Under UV irradiation in the solid state, 4,4'-dimethylbenzophenone undergoes intermolecular hydrogen abstraction followed by radical coupling to yield a dimeric product, whereas 3,4'-dimethylbenzophenone remains photostable with no detectable reaction under identical conditions [1]. X-ray crystallographic analysis reveals that the C=O···H distances differ substantially between reactive and unreactive isomers: for 3,4'-dimethylbenzophenone, the C=O group is not optimally positioned for hydrogen abstraction, contributing to its photostability [1].
| Evidence Dimension | Solid-state photochemical reactivity under UV irradiation |
|---|---|
| Target Compound Data | Photostable (no detectable reaction or dimer formation) |
| Comparator Or Baseline | 4,4'-dimethylbenzophenone: undergoes intermolecular hydrogen abstraction and radical coupling to yield dimeric product 4-(2-hydroxy-2,2-di-p-tolyl-ethyl)-4'-methylbenzophenone |
| Quantified Difference | Qualitative binary difference: reactive vs. unreactive |
| Conditions | Solid-state UV irradiation; X-ray crystallographic analysis of molecular packing distances |
Why This Matters
For UV-curable coating and ink formulations where solid-state or crystalline photoinitiator stability during storage is critical, 3,4'-dimethylbenzophenone offers superior resistance to premature photodegradation compared to the widely used 4,4'-isomer.
- [1] Ito, Y., Matsuura, T., Tabata, K., Meng, J.-B., Fukuyama, K., Sasaki, M., & Okada, S. (2001). Solid state photochemistry of methyl-substituted benzophenones. Journal of Photochemistry and Photobiology A: Chemistry, 139(2-3), 101-108. View Source
